molecular formula C10H11N3O2 B8785821 2,5,7-Trimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 739364-96-6

2,5,7-Trimethylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No. B8785821
M. Wt: 205.21 g/mol
InChI Key: DQMYHPAMVMIEKJ-UHFFFAOYSA-N
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Patent
US07345180B2

Procedure details

3-Amino-5-methylpyrazole (970 mg) and ethyl diacetoacetate (1.7 g) were dissolved in acetic acid (5 ml) and stirred at 120° C. for 3 hours. The reaction mixture was cooled to room temperature and concentrated under reduced pressure. Ethanol (5 ml) and 5 N sodium hydroxide solution (2 ml) were added to the residue and stirred at 70° C. for 1 hour. The reaction mixture was cooled to room temperature, and water was added to the reaction mixture which was then washed with ethyl acetate. 2 N Hydrochloric acid was added to the aqueous phase until it became acidic, and precipitated crystals were collected by filtration and washed with water and n-hexane. The crystals were dried under reduced pressure to give the title compound (1.6 g, Y.:80%) as white crystals.
Quantity
970 mg
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[NH:4][N:3]=1.CC[O:10][C:11]([CH:13]([C:17]([CH3:19])=O)[C:14]([CH3:16])=O)=[O:12]>C(O)(=O)C>[CH3:7][C:5]1[CH:6]=[C:2]2[N:1]=[C:14]([CH3:16])[C:13]([C:11]([OH:12])=[O:10])=[C:17]([CH3:19])[N:3]2[N:4]=1

Inputs

Step One
Name
Quantity
970 mg
Type
reactant
Smiles
NC1=NNC(=C1)C
Name
Quantity
1.7 g
Type
reactant
Smiles
CCOC(=O)C(C(=O)C)C(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethanol (5 ml) and 5 N sodium hydroxide solution (2 ml) were added to the residue
STIRRING
Type
STIRRING
Details
stirred at 70° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
water was added to the reaction mixture which
WASH
Type
WASH
Details
was then washed with ethyl acetate
ADDITION
Type
ADDITION
Details
2 N Hydrochloric acid was added to the aqueous phase until it
CUSTOM
Type
CUSTOM
Details
precipitated crystals
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water and n-hexane
CUSTOM
Type
CUSTOM
Details
The crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NN2C(N=C(C(=C2C)C(=O)O)C)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.